Limk-IN-2 was developed through a collaborative effort involving medicinal chemistry and structure-based drug design. The compound has been synthesized and characterized in various research laboratories, with studies focusing on its efficacy in preclinical models of cancer.
Limk-IN-2 is classified as a kinase inhibitor. It specifically inhibits the activity of Lim kinases, which are serine/threonine kinases involved in signaling pathways that regulate actin cytoskeleton remodeling.
The synthesis of Limk-IN-2 typically involves several steps, including:
The synthetic pathway often employs techniques such as:
The molecular structure of Limk-IN-2 can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound typically features a scaffold that interacts with the ATP-binding site of Lim kinases.
Key structural data may include:
Limk-IN-2 primarily undergoes phosphorylation reactions where it competes with ATP for binding to Lim kinases. This inhibition leads to a decrease in downstream signaling pathways associated with cell proliferation and migration.
The kinetics of inhibition can be studied using enzyme assays that measure the phosphorylation activity of Lim kinases in the presence of varying concentrations of Limk-IN-2.
Limk-IN-2 exerts its effects by binding to the ATP-binding site of Lim kinases, thereby preventing ATP from binding and inhibiting kinase activity. This results in reduced phosphorylation of downstream targets involved in cytoskeletal dynamics.
Studies have shown that treatment with Limk-IN-2 leads to:
Limk-IN-2 is typically characterized by:
Chemical properties include:
Limk-IN-2 has potential applications in various fields, including:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: